molecular formula C19H16ClN5 B11216189 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11216189
M. Wt: 349.8 g/mol
InChI Key: IBARBLHZWFCNDR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a phenylethyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 2-phenylethylamine.

    Cyclization: The hydrazine derivative undergoes cyclization with a suitable diketone or aldehyde to form the pyrazole ring.

    Pyrimidine Formation: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.

    Final Coupling: The final step involves coupling the pyrazolopyrimidine intermediate with 2-phenylethylamine under appropriate reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides to form new C-C or C-N bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    This compound: This compound has similar structural features but may differ in its biological activity and chemical reactivity.

    This compound: This compound has a different substitution pattern on the pyrazolopyrimidine ring, leading to variations in its properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and phenylethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5/c20-15-6-8-16(9-7-15)25-19-17(12-24-25)18(22-13-23-19)21-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,21,22,23)

InChI Key

IBARBLHZWFCNDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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